molecular formula C14H15ClF3N3O2 B2404106 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione CAS No. 321432-12-6

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione

Cat. No.: B2404106
CAS No.: 321432-12-6
M. Wt: 349.74
InChI Key: XDVXTUDTVWWMNF-UHFFFAOYSA-N
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Description

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety and a butanedione structure.

Preparation Methods

The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N3O2/c1-9(22)6-12(23)20-2-4-21(5-3-20)13-11(15)7-10(8-19-13)14(16,17)18/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVXTUDTVWWMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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